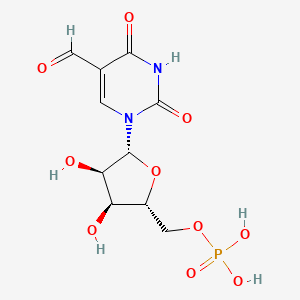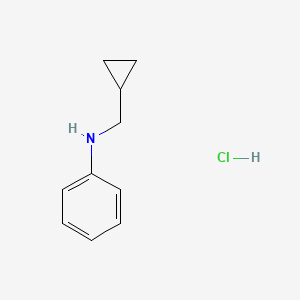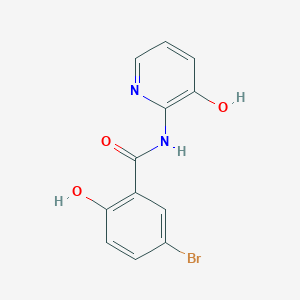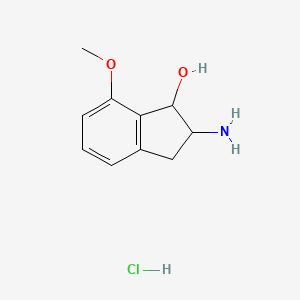![molecular formula C15H12ClN3O B1514600 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol CAS No. 827030-83-1](/img/structure/B1514600.png)
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Übersicht
Beschreibung
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring. This particular compound has a chloro group at the 2-position of the quinazoline ring and a phenol group attached to the nitrogen atom of the methylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol typically involves multiple steps:
Starting Materials: : The synthesis begins with 2-chloroquinazolin-4-ylmethylamine and phenol.
Reaction Conditions: : The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or methylamino positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: : Nucleophiles such as ammonia, amines, and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinones and hydroquinones.
Reduction: : 2-aminoquinazoline derivatives.
Substitution: : Various substituted quinazolines and amines.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: : The compound and its derivatives are studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : It is utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.
Pathways: : It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is compared with other similar compounds such as 2-chloroquinazolin-4-ylmethylamine and 7-chloroquinazolin-4-ol. Its uniqueness lies in the presence of the phenol group, which imparts different chemical and biological properties compared to its analogs.
List of Similar Compounds
2-Chloroquinazolin-4-ylmethylamine
7-Chloroquinazolin-4-ol
2-(2-Chloroquinazolin-4-yl)acetamide
Eigenschaften
IUPAC Name |
4-[(2-chloroquinazolin-4-yl)methylamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-15-18-13-4-2-1-3-12(13)14(19-15)9-17-10-5-7-11(20)8-6-10/h1-8,17,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARWUXKDYXRIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)CNC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40837099 | |
| Record name | 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827030-83-1 | |
| Record name | 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40837099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


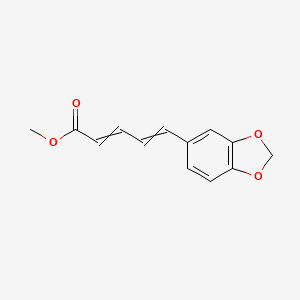


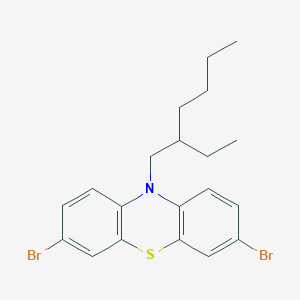
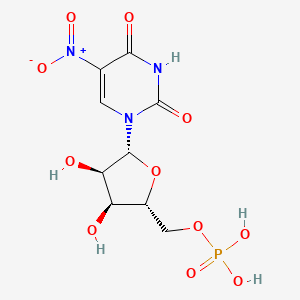
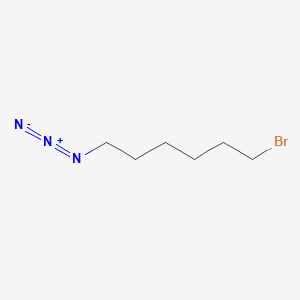
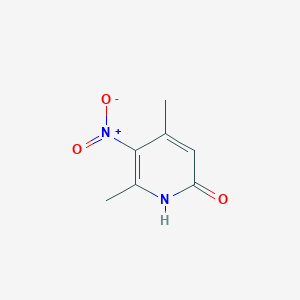
![Ethyl bromo[2-(4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B1514534.png)
![1-(Diphenylphosphanyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514535.png)
